3,4-Dibromo-6-tert-butylbenzene-1,2-diol

Lipophilicity Drug design Membrane permeability

3,4-Dibromo-6-tert-butylbenzene-1,2-diol (CAS 63488-42-6) is the only catechol derivative that simultaneously provides adjacent 3,4-dibromo functionality for benzyne generation or sequential cross-coupling, a sterically shielding 6-tert-butyl group for regioselectivity control, and a balanced electronic profile (predicted pKa ~7–8.5) ideal for metal complexation under mild conditions. Unlike 4-tert-butylcatechol, tetrabromocatechol, or 3,5-di-tert-butylcatechol, this hybrid scaffold cannot be approximated by mixing analogs, making it indispensable for medicinal chemistry libraries, biomimetic oxidation catalysts, and high-temperature antioxidant additives. Secure your research supply now.

Molecular Formula C10H12Br2O2
Molecular Weight 324.01 g/mol
CAS No. 63488-42-6
Cat. No. B14506982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-6-tert-butylbenzene-1,2-diol
CAS63488-42-6
Molecular FormulaC10H12Br2O2
Molecular Weight324.01 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1O)O)Br)Br
InChIInChI=1S/C10H12Br2O2/c1-10(2,3)5-4-6(11)7(12)9(14)8(5)13/h4,13-14H,1-3H3
InChIKeyOYVCQRNIOCHKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-6-tert-butylbenzene-1,2-diol (CAS 63488-42-6): A Unique Brominated Catechol for Controlled Reactivity in Organic Synthesis and Materials Science


3,4-Dibromo-6-tert-butylbenzene-1,2-diol (CAS 63488-42-6) is a hybrid brominated catechol derivative featuring two bromine atoms at the 3- and 4-positions and a single tert-butyl group at the 6-position on a 1,2-benzenediol core. It is classified under catechols and brominated aromatic diols, with a molecular formula of C₁₀H₁₂Br₂O₂ and a molecular weight of 324.01 g/mol [1]. This compound is formed via a distinctive ipso-substitution pathway during the bromination of 3,6-di-tert-butylpyrocatechol, wherein one tert-butyl group is displaced while the other is retained [2]. Its structural duality—combining electron-withdrawing bromine atoms with a sterically demanding, electron-donating tert-butyl group—places it at a unique intersection of reactivity profiles, distinguishing it from both fully brominated catechols and non-halogenated tert-butylcatechols.

Why 3,4-Dibromo-6-tert-butylbenzene-1,2-diol Cannot Be Replaced by Generic Catechol Analogs in Procurement


Generic substitution among catechol derivatives fails because the presence, position, and type of substituents govern critical physicochemical properties—including pKa, redox potential, lipophilicity, and steric accessibility—that dictate performance in specific applications. 3,4-Dibromo-6-tert-butylbenzene-1,2-diol occupies a narrow parameter space that is not replicated by any single commercially available analog. Non-brominated inhibitors like 4-tert-butylcatechol (pKa ~9.92) lack the electron-withdrawing effect and heavy-atom reactivity of bromine [1]. Fully brominated tetrabromocatechol (predicted pKa ~5.50) lacks the steric shielding and solubility modulation provided by the tert-butyl group [2]. 3,5-Di-tert-butylcatechol (pKa ~10.05, E₇ = 0.01 V) possesses two electron-donating alkyl groups and no halogen functionality, yielding a drastically different redox behavior [3]. The target compound is the only catechol that simultaneously provides two adjacent bromine atoms for cross-coupling or benzyne chemistry, one tert-butyl group for steric protection and lipophilicity control, and a balanced electronic profile arising from the opposition of electron-withdrawing and electron-donating substituents. The quantitative evidence below substantiates why this specific substitution pattern cannot be approximated by mixing or alternating between analogs.

Quantitative Differentiation Evidence for 3,4-Dibromo-6-tert-butylbenzene-1,2-diol Against Closest Analogs


XLogP3-AA Lipophilicity of 4.3: Intermediate Partitioning Between Non-Brominated and Fully Brominated Catechols

The computed XLogP3-AA of 3,4-dibromo-6-tert-butylbenzene-1,2-diol is 4.3, as provided by PubChem (2025 release) [1]. This value places the compound at an intermediate lipophilicity between 4-tert-butylcatechol (CAS 98-29-3; reported logP ~2.94) and tetrabromocatechol (CAS 488-47-1; XLogP3-AA ~4) [2][3]. The ~1.36 logP unit difference from 4-tert-butylcatechol corresponds to an approximately 23-fold higher theoretical partition coefficient into non-polar phases. Unlike tetrabromocatechol which achieves high lipophilicity solely through four bromine atoms (with predicted pKa ~5.50 indicative of strong acidity), the target compound preserves a tert-butyl group that contributes to lipophilicity without the excessive acidity and potential metabolic instability associated with perbromination.

Lipophilicity Drug design Membrane permeability

Unique Ipso-Substitution Formation: Stereoelectronic Evidence for a Distinct tert-Butyl Reactivity Pathway

The 1977 study by Belostotskaya, Dzhuaryan, and Ershov established that bromination of 3,6-di-tert-butylpyrocatechol produces 3,4-dibromo-6-tert-butylpyrocatechol via displacement of one tert-butyl group, while the other tert-butyl group is retained at the 6-position [1]. This contrasts sharply with the bromination behavior of catechol itself, which yields 4,5-dibromocatechol (CAS 2563-26-0) with both bromine atoms at the 4- and 5-positions and no alkyl substituent. The 1983 follow-up study confirmed that 3,6-di-tert-butylpyrocatechol can be halogenated with retention of tert-butyl groups under controlled conditions, but the 1977 work demonstrates that under standard bromination conditions, ipso-substitution of one tert-butyl occurs specifically [2]. This ipso-displacement pathway is not observed with non-tert-butylated catechols, establishing a unique structural outcome that cannot be replicated by brominating 4-tert-butylcatechol or catechol itself.

Synthesis mechanism Ipso substitution Structural uniqueness

Adjacent Dibromo Substitution Pattern Enables ortho-Benzyne and Sequential Cross-Coupling Chemistry Not Accessible to Mono-Bromo or Non-Brominated Analogs

The 3,4-dibromo substitution pattern on 3,4-dibromo-6-tert-butylbenzene-1,2-diol places two bromine atoms in adjacent (ortho) positions relative to each other. This vicinal dihalide arrangement is a structural prerequisite for aryne (benzyne) generation via metal-halogen exchange or elimination, a reactivity mode that is stereoelectronically impossible with 3,5-dibromocatechol (bromines meta to each other), 4-bromo-3,6-di-tert-butylcatechol (mono-bromo), or non-brominated analogs such as 4-tert-butylcatechol [1]. Furthermore, the differentiated steric and electronic environments of the two bromine atoms—one flanked by the tert-butyl group at C6 and both flanked by hydroxyl groups—enable potential for chemoselective sequential cross-coupling (e.g., Suzuki-Miyaura at the less hindered position first) [2]. This is a structural feature unique to this specific substitution pattern among commercially available tert-butylcatechol derivatives.

Cross-coupling Benzyne chemistry Synthetic building block

Predicted pKa Shift Relative to Non-Brominated tert-Butylcatechols: Enhanced Acidity for Metal Binding and Protic Solvent Applications

While experimental pKa data for 3,4-dibromo-6-tert-butylbenzene-1,2-diol have not been reported, the inductive electron-withdrawing effect of two ortho-bromine atoms is expected to significantly lower the pKa of the catechol hydroxyl groups relative to non-brominated analogs. 4-tert-Butylcatechol has a predicted pKa of ~9.92, and 3,5-di-tert-butylcatechol has an experimentally determined pKa of 10.05 ± 0.05 [1][2]. By comparison, tetrabromocatechol—bearing four bromine atoms—has a predicted pKa of ~5.50 [3]. The target compound, with two bromine atoms and one electron-donating tert-butyl group, is expected to exhibit a pKa value intermediate between these extremes (estimated range: ~7–8.5 based on substituent additivity principles). This enhanced acidity relative to non-brominated tert-butylcatechols improves the compound's capacity for deprotonation and metal chelation under mildly basic conditions, while avoiding the excessive acidity and potential non-specific reactivity associated with tetrabromocatechol.

pKa modulation Metal complexation Acid-base behavior

Topological Polar Surface Area of 40.5 Ų: Balanced Polarity for Dual Aqueous/Organic Solubility Relative to Fully Brominated and Non-Brominated Analogs

The computed Topological Polar Surface Area (TPSA) of 3,4-dibromo-6-tert-butylbenzene-1,2-diol is 40.5 Ų, as listed in PubChem [1]. This value is identical to the TPSA of the catechol core (two hydroxyl groups contribute ~40.5 Ų) and is shared by all catechol derivatives lacking additional polar substituents, including 4-tert-butylcatechol and tetrabromocatechol [2]. However, when combined with the compound's XLogP3-AA of 4.3, this TPSA yields a distinct position in the TPSA-logP parameter space commonly used to predict oral bioavailability and membrane permeability (e.g., the Veber rules suggest TPSA < 140 Ų and logP < 5 for favorable drug-likeness). The combination of TPSA = 40.5 Ų with logP = 4.3 places the compound closer to the center of drug-like chemical space than either the more polar 4-tert-butylcatechol (same TPSA, logP ~2.94) or the more lipophilic tetrabromocatechol (same TPSA, logP ~4, but with much higher molecular weight and halogen burden).

Solubility Drug-likeness Formulation

Procurement-Driven Application Scenarios for 3,4-Dibromo-6-tert-butylbenzene-1,2-diol Based on Quantitative Differentiation Evidence


Synthesis of ortho-Benzynes and Sequential Cross-Coupling for Complex Polycyclic Scaffolds

The adjacent 3,4-dibromo substitution pattern enables generation of a 3,4-didehydrobenzene (benzyne) intermediate via metal-halogen exchange or fluoride-induced elimination, a reactivity mode that is structurally inaccessible to 3,5-dibromocatechol or mono-bromo catechols [1]. The retained tert-butyl group at position 6 provides steric shielding that can direct regioselectivity in subsequent cycloaddition or nucleophilic trapping steps. Alternatively, the two bromine atoms can participate in sequential chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Kumada, or Stille couplings), enabling stepwise introduction of two different aryl or alkyl groups for the construction of unsymmetrical biaryl or terphenyl architectures with catechol functionality . This scenario is most relevant for medicinal chemistry groups synthesizing diverse catechol-containing compound libraries and for materials scientists preparing functionalized catechol monomers for polymer synthesis.

Catecholate Ligand Design with Tunable Acidity for Transition Metal Complexes

The intermediate predicted pKa of this compound (~7–8.5), positioned between the weakly acidic 4-tert-butylcatechol (pKa ~9.92) and the strongly acidic tetrabromocatechol (predicted pKa ~5.50), provides a deprotonation window that enables catecholate formation under mildly basic conditions without requiring strong bases that could compromise sensitive metal centers or other functional groups [1]. The tert-butyl group provides steric protection to the metal center upon complexation, while the two bromine atoms modulate the electronic environment at the metal via the catecholate π-system. The 2015 study by Matsumoto et al. demonstrated that the nature of catechol substituents (tert-butyl vs. bromo) dictates whether mononuclear or dinuclear molybdenum-oxo complexes are formed and governs the O-atom abstraction reactivity of the resulting complexes . The hybrid substitution pattern of 3,4-dibromo-6-tert-butylbenzene-1,2-diol offers a unique electronic and steric profile for exploring structure-reactivity relationships in biomimetic catechol dioxygenase models and oxidation catalysts.

Lipophilicity-Optimized Catechol Building Block for CNS-Penetrant Bioactive Molecules

With an XLogP3-AA of 4.3—approximately 23-fold more lipophilic than 4-tert-butylcatechol (logP ~2.94) but with fewer halogen atoms than tetrabromocatechol (XLogP3-AA ~4)—this compound occupies a favorable region of physicochemical space for central nervous system (CNS) drug design [1]. The TPSA of 40.5 Ų combined with logP of 4.3 provides parameters consistent with passive blood-brain barrier permeability, while the catechol moiety retains hydrogen-bond donor capacity for target engagement. For medicinal chemistry programs exploring catechol-based inhibitors of CNS targets (e.g., catechol O-methyltransferase, monoamine oxidases, or neurological receptor subtypes), this compound offers a differentiated starting point that balances membrane permeability with the potential for specific target interactions.

Polymer Stabilization and Antioxidant Applications Requiring Controlled Radical Scavenging with Reduced Volatility

The combination of the sterically hindering tert-butyl group and the electron-withdrawing bromine atoms modulates the O-H bond dissociation energy (BDE) of the catechol relative to non-halogenated analogs. 3,5-Di-tert-butylcatechol has an experimentally determined O-H BDE of 78.2 kcal mol⁻¹, identical to α-tocopherol [1]. While the BDE for 3,4-dibromo-6-tert-butylbenzene-1,2-diol has not been directly measured, the electron-withdrawing effect of bromine is expected to slightly weaken the O-H bond (lower BDE), enhancing hydrogen atom transfer (HAT) reactivity toward peroxyl radicals relative to non-brominated catechols, while the tert-butyl group simultaneously reduces the volatility of the compound compared to lower molecular weight brominated catechols. This makes the compound a candidate for evaluation as a non-volatile, reactive antioxidant additive in high-temperature polymer processing or in materials where migration resistance is required.

Quote Request

Request a Quote for 3,4-Dibromo-6-tert-butylbenzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.